molecular formula C9H14BNO4 B1429335 Cyclobutylboronic acid MIDA ester CAS No. 1104637-37-7

Cyclobutylboronic acid MIDA ester

Cat. No.: B1429335
CAS No.: 1104637-37-7
M. Wt: 211.03 g/mol
InChI Key: FRGMPYGRMJGPAV-UHFFFAOYSA-N
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Description

Cyclobutylboronic acid MIDA ester is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is known for its stability and versatility, making it a valuable reagent in various chemical reactions, particularly in cross-coupling reactions. The molecular formula of this compound is C9H14BNO4, and it has a molecular weight of 211.02 g/mol .

Preparation Methods

The preparation of Cyclobutylboronic acid MIDA ester typically involves the condensation of cyclobutylboronic acid with N-methyliminodiacetic acid (MIDA) under reflux conditions. The reaction is carried out in the presence of a Dean-Stark apparatus to remove the water formed during the condensation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Cyclobutylboronic acid MIDA ester undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is one of the most common reactions involving boronic acids.

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones, depending on the reaction conditions and reagents used.

    Substitution: this compound can undergo substitution reactions where the boronic acid group is replaced by other functional groups.

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

Cyclobutylboronic acid MIDA ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Cyclobutylboronic acid MIDA ester exerts its effects is primarily through its ability to participate in cross-coupling reactions. The compound acts as a boronic acid surrogate, providing a stable and reactive intermediate that can form carbon-carbon bonds in the presence of a palladium catalyst . The molecular targets and pathways involved in these reactions include the activation of the palladium catalyst and the subsequent transmetalation and reductive elimination steps that lead to the formation of the desired product.

Comparison with Similar Compounds

Cyclobutylboronic acid MIDA ester can be compared with other similar compounds, such as:

This compound is unique due to its stability and reactivity, which make it a valuable reagent in organic synthesis and other scientific applications.

Properties

IUPAC Name

2-cyclobutyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BNO4/c1-11-5-8(12)14-10(7-3-2-4-7)15-9(13)6-11/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRGMPYGRMJGPAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70746387
Record name 2-Cyclobutyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70746387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1104637-37-7
Record name 2-Cyclobutyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70746387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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